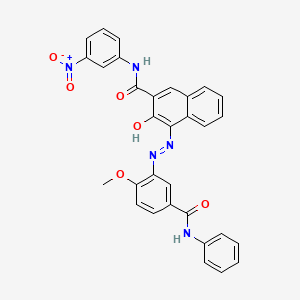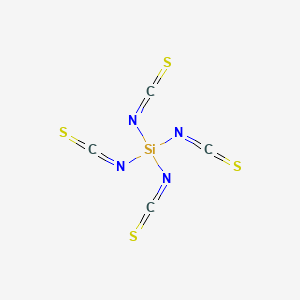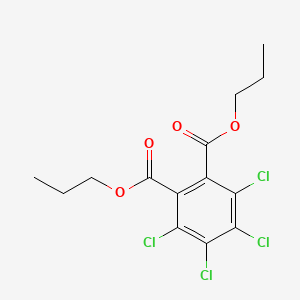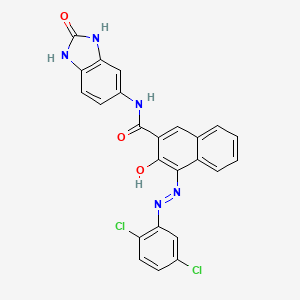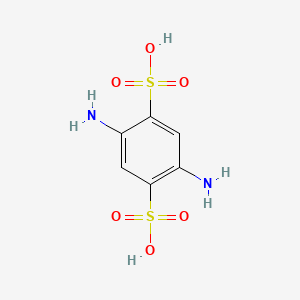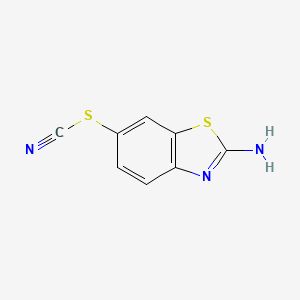
新癸酸铋(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth(3+) neodecanoate, also known as bismuth trineodecanoate, is an organo-metallic compound with the molecular formula Bi(C10H19O2)3. It is a colorless to yellow viscous liquid with a molecular weight of 722.75 g/mol. This compound is primarily used in applications requiring non-aqueous solubility, such as solar energy and water treatment .
科学研究应用
Bismuth(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of polyurethanes and polysiloxanes.
Biology and Medicine: Bismuth-based compounds, including bismuth(3+) neodecanoate, are explored for their potential in biomedical applications such as drug delivery, imaging, and cancer therapy.
作用机制
Target of Action
Bismuth(3+) neodecanoate, also known as Bismuth(III) neodecanoate, is primarily used as a catalyst in the synthesis of certain types of polymers . It targets the reaction process of synthesizing thermoplastic polyurethanes and polysiloxanes .
Mode of Action
The mode of action of Bismuth(3+) neodecanoate involves accelerating the urethane reaction and cure when used as a co-catalyst with a tertiary amine . It interacts with its targets, the reactants in the synthesis process, to speed up the reaction and enhance the efficiency of the polymerization process .
Biochemical Pathways
It is known that it plays a crucial role in the synthesis of thermoplastic polyurethanes and polysiloxanes . These polymers have various applications in the manufacturing of flexible foams, elastomers, and custom polymers.
Pharmacokinetics
The elimination from blood displays multi-compartment pharmacokinetics .
Result of Action
The result of Bismuth(3+) neodecanoate’s action is the successful synthesis of thermoplastic polyurethanes and polysiloxanes . These polymers have a wide range of applications in various industries, including automotive, construction, and textiles.
Action Environment
The action of Bismuth(3+) neodecanoate can be influenced by environmental factors. For instance, it should be used only in well-ventilated areas due to its potential for producing harmful fumes . Additionally, it should be stored properly to maintain its stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Bismuth(3+) neodecanoate can be synthesized through a reaction between neodecanoic acid and bismuth hydroxide. The process involves mixing and stirring neodecanoic acid with bismuth hydroxide, followed by heating the mixture to 150°C for about 5 hours. The resulting turbid solution is then extracted using an organic solvent such as normal hexane, toluene, or xylene. The organic phase is subjected to distillation under reduced pressure to remove any remaining solvent and water, yielding bismuth(3+) neodecanoate as a brown, thick jelly .
Industrial Production Methods: In industrial settings, the synthesis of bismuth(3+) neodecanoate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: Bismuth(3+) neodecanoate primarily undergoes catalytic reactions. It is used as a catalyst in the synthesis of thermoplastic polyurethanes and polysiloxanes. The compound facilitates the reaction between polycaprolactone diols, diisocyanates, and diols with anthracene groups to form polyurethanes. It also catalyzes the reaction between hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate to form polysiloxanes .
Common Reagents and Conditions:
Polyurethanes Synthesis: Polycaprolactone diols, diisocyanates, and diols with anthracene groups.
Polysiloxanes Synthesis: Hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate.
Major Products:
Thermoplastic Polyurethanes: Used in various industrial applications due to their flexibility and durability.
Polysiloxanes: Used in sealants, adhesives, and coatings.
相似化合物的比较
- Bismuth(III) acetate
- Bismuth(III) benzoate
- Bismuth(III) citrate
- Bismuth(III) trifluoromethanesulfonate
Comparison: Bismuth(3+) neodecanoate is unique due to its specific application in non-aqueous solubility and its role as a catalyst in the synthesis of polyurethanes and polysiloxanes. Unlike other bismuth compounds, it is particularly effective in reactions involving organic solvents and provides enhanced stability and efficiency in industrial applications .
属性
CAS 编号 |
34364-26-6 |
|---|---|
分子式 |
C30H57BiO6 |
分子量 |
722.7 g/mol |
IUPAC 名称 |
bismuth;2,2-dimethyloctanoate |
InChI |
InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI 键 |
TUQRJVHQQXIPMN-UHFFFAOYSA-K |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3] |
规范 SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Bi+3] |
Key on ui other cas no. |
34364-26-6 |
物理描述 |
Liquid |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Bismuth(III) neodecanoate synthesized and characterized?
A1: Bismuth(III) neodecanoate can be synthesized via the co-reaction of bismuth oxide, neodecanoic acid, and acetic anhydride []. This method has proven effective in producing the desired compound. The synthesized Bi(Ne)3 can be characterized using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) []. FTIR provides insights into the functional groups present within the molecule, confirming its structure. Meanwhile, EA accurately determines the elemental composition, verifying the purity and stoichiometry of the synthesized compound.
Q2: What are the applications of Bismuth(III) neodecanoate?
A2: Research highlights Bismuth(III) neodecanoate's potential as a thermal stabilizer for poly(vinyl chloride) (PVC) []. It significantly improves the initial color and long-term stability of PVC. This stabilizing effect is attributed to Bi(Ne)3's ability to act in two ways. First, it effectively absorbs hydrogen chloride (HCl) generated during PVC degradation. Second, it displaces labile chlorine atoms within the PVC molecular chains, further enhancing its stability []. This dual-action mechanism makes Bi(Ne)3 a promising candidate for improving the lifespan and performance of PVC materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
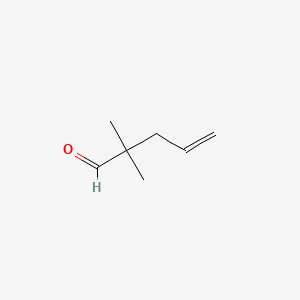
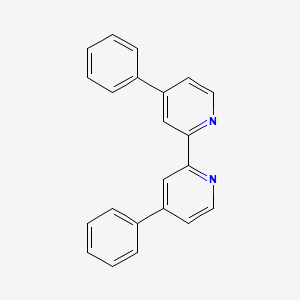
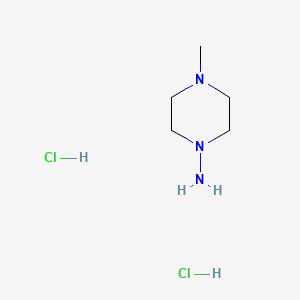
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
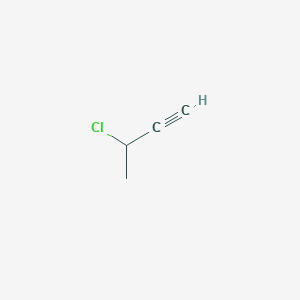
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
